N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-isopropylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzohydrazide with an appropriate carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring. The resulting intermediate is then reacted with isopropylamine to yield the final product. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride or thionyl chloride and solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
Oxidation: Formation of oxadiazole N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of {[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application, but common mechanisms include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- {[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine
- {[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine
- {[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine
Uniqueness
{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine is unique due to the presence of the 2-chlorophenyl group, which can impart specific electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
851169-49-8 |
---|---|
Molecular Formula |
C12H14ClN3O |
Molecular Weight |
251.71 g/mol |
IUPAC Name |
N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]propan-2-amine |
InChI |
InChI=1S/C12H14ClN3O/c1-8(2)14-7-11-15-16-12(17-11)9-5-3-4-6-10(9)13/h3-6,8,14H,7H2,1-2H3 |
InChI Key |
GNEKIAJFZADLKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1=NN=C(O1)C2=CC=CC=C2Cl |
solubility |
>37.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.